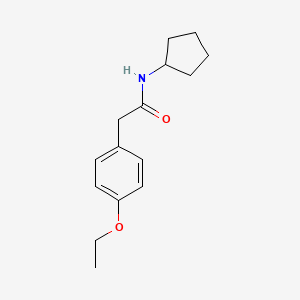

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

Description

N-(4-Ethoxyphenyl)acetamide, commonly known as phenacetin (CAS 62-44-2), is a historically significant analgesic and antipyretic compound. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . Phenacetin was widely used in over-the-counter medications until its withdrawal due to nephrotoxicity and carcinogenicity risks . Structurally, it features a 4-ethoxyphenyl group attached to an acetamide backbone, which influences its pharmacokinetics and metabolic pathways.

Properties

IUPAC Name |

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUWILORUKEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide typically involves the reaction of cyclopentylamine with 4-ethoxyphenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

Structural Variations and Substituent Effects

The biological activity and physicochemical properties of acetamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of phenacetin and related compounds:

Pharmacological and Toxicological Profiles

- Phenacetin: Associated with analgesic nephropathy due to renal tubular toxicity and formation of reactive metabolites . Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC .

- NFTA: In murine studies, NFTA induced lymphocytic leukemia (high incidence) and forestomach tumors, highlighting the role of the nitro-furyl-thiazolyl moiety in carcinogenicity .

- Thiazol-4-one Derivatives : Compounds like 3c-I/3c-A () exhibit tautomerism (1:1 ratio of thiazolidin-5-yl and dihydrothiazol-5-yl forms), which may influence receptor binding and metabolic stability .

Physicochemical Properties

- Polarity and Solubility : Phenacetin’s ethoxy group contributes to moderate lipophilicity (logP ~1.5), whereas derivatives with polar substituents (e.g., formyl in ) exhibit increased hydrophilicity .

- Tautomerism : Thiazol-4-one derivatives () exist as tautomeric mixtures, affecting crystallization and spectroscopic profiles .

Biological Activity

N-Cyclopentyl-2-(4-ethoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a cyclopentyl group and an ethoxy-substituted phenyl ring, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 247.32 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may modulate the activity of enzymes or receptors, influencing cellular processes. Specific pathways affected include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially influencing signaling pathways involved in inflammation and pain.

- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, which could have implications for conditions such as diabetes or cancer.

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer properties. For instance, compounds structurally similar to this acetamide have shown promising results in inhibiting tumor growth in vitro and in vivo models.

| Study | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| 1 | Similar compound A | 18.76 | Moderate cytotoxicity against HCT-116 cells |

| 2 | Similar compound B | 9.17 | High anticancer activity |

These findings indicate the potential for this compound to serve as a lead compound in the development of new anticancer therapies.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study examining the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM.

- Animal Models : In diabetic mice models, similar compounds have been shown to enhance wound healing rates by modulating CXCR4 signaling pathways, which are critical for angiogenesis and tissue repair.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, supporting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.